molecular formula C17H16FN3 B1525997 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline CAS No. 1354962-68-7

3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline

Cat. No.: B1525997
CAS No.: 1354962-68-7
M. Wt: 281.33 g/mol
InChI Key: FFUZYZQMTNXXPY-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

The molecular structure of this compound can be systematically analyzed through its constituent components, each contributing specific chemical properties to the overall molecular framework. The compound possesses a molecular formula of C17H16FN3 and a molecular weight of 281.33 grams per mole, placing it within the typical range for small molecule pharmaceutical compounds. The Chemical Abstracts Service has assigned this compound the registry number 1354962-68-7, providing a unique identifier for scientific and commercial purposes. The International Union of Pure and Applied Chemistry name for this compound is 3-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)-2-methylaniline, which systematically describes the substitution pattern and connectivity of the molecular framework.

The benzodiazole core structure forms the central heterocyclic system of the molecule, consisting of a benzene ring fused to an imidazole ring through the 4 and 5 positions. This bicyclic aromatic system provides the fundamental scaffold upon which the various substituents are positioned, and it is known for its ability to participate in hydrogen bonding interactions and aromatic stacking arrangements. The benzodiazole system exhibits both acidic and basic characteristics due to the presence of nitrogen atoms in different chemical environments, with the nitrogen-hydrogen group being relatively strongly acidic and the imidazole nitrogen being weakly basic. This dual nature contributes significantly to the compound's chemical reactivity and potential biological interactions.

Structural Component Chemical Contribution Position
Benzodiazole core Aromatic heterocyclic scaffold Central framework
Fluorine atom Electron-withdrawing substituent 5-position of benzodiazole
Cyclopropyl group Strained ring system N1-position of benzodiazole
Methylaniline moiety Aromatic amine substituent 2-position of benzodiazole
Methyl group Alkyl substituent Ortho-position of aniline

The fluorine substitution at the 5-position of the benzodiazole ring introduces significant electronic effects that influence both the chemical reactivity and physical properties of the molecule. Fluorine's high electronegativity creates an electron-withdrawing effect that can influence the electron density distribution throughout the aromatic system, potentially affecting the compound's binding interactions with biological targets. The cyclopropyl substituent attached to the N1-position of the benzodiazole ring represents a particularly interesting structural feature, as cyclopropyl groups are known for their unique electronic properties resulting from the strained three-membered ring system. This substitution pattern is relatively uncommon in benzodiazole chemistry and contributes to the compound's distinctive profile.

The methylaniline component of the molecule introduces an additional aromatic system with an amino functional group, creating opportunities for hydrogen bonding interactions and further expanding the molecule's potential binding modes. The methyl group positioned ortho to the amino group on the aniline ring adds steric bulk that may influence the molecule's conformational preferences and binding selectivity. The overall connectivity of these components creates a molecular architecture that combines multiple pharmacophoric elements, each contributing to the compound's overall chemical and biological profile through distinct mechanisms.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of benzodiazole chemistry research, which began in earnest during the mid-twentieth century. The foundational work in benzodiazole chemistry can be traced to 1944, when Woolley first hypothesized that benzimidazoles possessed purine-like structural characteristics and might therefore exhibit similar biological activities. This early speculation proved remarkably prescient, as subsequent research has indeed demonstrated that benzodiazole compounds can interact with many of the same biological targets as purine derivatives, leading to their widespread application in medicinal chemistry. The historical progression from this initial hypothesis to the sophisticated compounds available today illustrates the power of systematic structure-activity relationship studies in drug discovery.

A pivotal moment in benzodiazole research occurred in the late 1940s when Brink and colleagues discovered that 5,6-dimethylbenzodiazole was a degradation product of vitamin B12, and that certain benzodiazole derivatives exhibited vitamin B12-like biological activity. This discovery provided the first concrete evidence that benzodiazole compounds could exhibit significant biological effects, spurring intensive research efforts aimed at understanding and exploiting these properties. The identification of N-ribosyl-dimethylbenzimidazole as a crucial component of vitamin B12, serving as the pivotal link coordinating to the cobalt element, established benzodiazoles as naturally occurring bioactive molecules with essential physiological functions. This finding transformed benzodiazoles from purely synthetic curiosities into recognized participants in fundamental biological processes.

The subsequent decades witnessed an explosion of research activity focused on exploring the therapeutic potential of benzodiazole derivatives across multiple disease areas. By 1950, researchers at the pharmaceutical company now known as Novartis had discovered the first benzodiazole derivative with opioid agonist activity, demonstrating the remarkable versatility of this chemical scaffold. Throughout the 1960s and 1970s, systematic medicinal chemistry efforts led to the development of numerous clinically important benzodiazole-containing drugs, including albendazole and mebendazole as antihelmintic agents, and later omeprazole as a proton pump inhibitor. These successes established benzodiazoles as one of the most productive chemical scaffolds in pharmaceutical research.

Year Milestone Discovery Research Group/Company Significance
1944 Purine-like hypothesis Woolley Theoretical foundation
1949 Vitamin B12 connection Brink et al. Natural biological role
1950 First opioid derivative Novartis Therapeutic potential
1971 Mebendazole development Janssen Pharmaceutical Antihelmintic application
1975 Albendazole invention SmithKline Corporation Broad-spectrum anthelmintic

The evolution toward more complex benzodiazole derivatives, such as this compound, represents the culmination of decades of structure-activity relationship research aimed at optimizing the properties of this versatile chemical scaffold. Modern benzodiazole research has increasingly focused on incorporating sophisticated substitution patterns that can fine-tune molecular properties such as selectivity, potency, and pharmacokinetic characteristics. The use of fluorine substitution, in particular, has become a common strategy in contemporary medicinal chemistry due to fluorine's unique ability to influence molecular properties while maintaining relatively small steric requirements.

The specific combination of structural features present in this compound reflects current trends in heterocyclic chemistry research, where investigators seek to combine multiple beneficial structural modifications within a single molecular framework. The incorporation of cyclopropyl substituents represents a more recent development in benzodiazole chemistry, reflecting advances in synthetic methodology that have made such complex substitution patterns more accessible to medicinal chemists. This compound thus represents not merely an individual research target, but a manifestation of the historical trajectory of benzodiazole chemistry from simple natural products to sophisticated designed molecules optimized for specific therapeutic applications.

Properties

IUPAC Name

3-(1-cyclopropyl-5-fluorobenzimidazol-2-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3/c1-10-13(3-2-4-14(10)19)17-20-15-9-11(18)5-8-16(15)21(17)12-6-7-12/h2-5,8-9,12H,6-7,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUZYZQMTNXXPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=NC3=C(N2C4CC4)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step organic reaction sequence starting from substituted benzonitrile or aniline derivatives. A common approach involves:

  • Cyclization of 2-aminobenzonitrile derivatives with cyclopropylamine under acidic conditions to form the benzodiazole ring.
  • Use of strong acids such as hydrochloric acid to facilitate ring closure.
  • Elevated temperatures to promote the cyclization reaction.

This approach allows the installation of the cyclopropyl group and fluorine atom at specific positions on the benzodiazole ring system.

Detailed Stepwise Preparation (Based on Research Data)

A representative synthetic route adapted from recent medicinal chemistry research includes:

Step 1: Preparation of N-cyclopropyl-2-methyl-aniline derivatives

  • Starting from 3-bromo-2-methyl-aniline, the compound is reacted with (1-ethoxycyclopropoxy)-trimethylsilane in methanol and acetic acid under reflux overnight to yield 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline.
  • This intermediate is then converted to 3-bromo-N-cyclopropyl-2-methyl-aniline by treatment with borane-THF complex at 0°C followed by reflux.

Step 2: Formation of the benzodiazole precursor

  • 3-bromo-N-cyclopropyl-2-methyl-aniline is reacted with oxalyl chloride in diethyl ether under reflux to form an intermediate.
  • This intermediate is then treated with aluminum trichloride in dichloromethane at 0°C to room temperature, leading to cyclization and formation of 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione.

Reaction Conditions and Purification

  • Solvents: Methanol, tetrahydrofuran (THF), dichloromethane (DCM), diethyl ether.
  • Reagents: Acetic acid, borane-THF complex, oxalyl chloride, aluminum trichloride.
  • Temperature: Reactions are typically performed from 0°C to reflux temperatures (approximately 65-80°C depending on solvent).
  • Purification: The crude products are purified using flash column chromatography on silica gel or recrystallization to achieve high purity.

Industrial Production Considerations

  • Use of continuous flow reactors to enhance reaction efficiency and scalability.
  • Employment of catalysts such as palladium or platinum to improve yields and selectivity.
  • Purification techniques such as recrystallization or column chromatography are adapted for large-scale production to ensure product purity.

Analytical Data for Characterization

Parameter Description
Molecular Formula C17H16FN3
Molecular Weight 281.33 g/mol
CAS Number 1354962-68-7
LC-MS (Method A) [M+H]+ at 256.3/258.3 for intermediates; 280.3/282.3 for advanced intermediates
NMR Recorded on Bruker AV400 or AVIII 400 with detailed chemical shift assignments
Chromatography Silica gel flash chromatography; UPLC methods with C18 columns

Summary Table of Key Synthetic Steps

Step Starting Material Reagents/Conditions Product Yield/Notes
1 3-bromo-2-methyl-aniline (1-ethoxycyclopropoxy)-trimethylsilane, MeOH, AcOH, reflux overnight 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline Quantitative, colorless oil
2 Above intermediate Borane-THF complex, 0°C to reflux 3-bromo-N-cyclopropyl-2-methyl-aniline Quantitative, used without purification
3 Above intermediate Oxalyl chloride, Et2O, reflux; then AlCl3, DCM, 0°C to RT 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione 21%, bright orange solid
4 Further substitution and cyclization steps Fluorination reagents, acidic conditions, purification Target compound 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline Final purified product

Research Findings on Preparation

  • The multi-step synthesis requires careful control of reaction parameters to avoid side reactions.
  • Borane-THF complex is effective for cyclopropyl group introduction.
  • Aluminum trichloride-mediated cyclization is critical for benzodiazole ring formation.
  • Purification by chromatography ensures removal of impurities and by-products.
  • The fluorine substitution step is key for the biological activity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzodiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (μM)Assay Type
A5492.12 ± 0.212D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

These results suggest that the compound may interact with molecular targets involved in cell cycle regulation, potentially leading to apoptosis or cell cycle arrest.

Mechanism of Action:
The precise mechanism of action remains under investigation, but it is hypothesized that the compound may bind to DNA or proteins critical for cancer cell survival and proliferation.

Antimicrobial Properties

The compound has also shown promise in antimicrobial assays, indicating potential applications in treating bacterial infections. Its structural features may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.

Chemical Synthesis and Material Science

Building Block for Synthesis:
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline serves as a versatile building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Research on Biological Mechanisms

Ongoing studies are focusing on elucidating the biological mechanisms through which this compound exerts its effects. Understanding these pathways will be crucial for developing targeted therapies based on its structure.

Case Study 1: Antitumor Activity in Lung Cancer Models

In a recent study, researchers evaluated the antitumor effects of this compound on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy against Pathogenic Bacteria

Another study assessed the antimicrobial efficacy of the compound against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed significant antibacterial activity, suggesting its potential role in developing new antibiotics.

Mechanism of Action

The mechanism by which 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analog: 5-(5-Fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)-2-methylaniline (CAS 1183150-96-0)

This analog shares the benzodiazol-aniline backbone but differs in substituents:

  • Benzodiazol substitution : Methyl at the 1-position (vs. cyclopropyl in the target compound).
  • Aniline linkage : Positioned at the 5-position of the benzodiazol core (vs. 3-position in the target compound) .
Comparative Data Table
Property Target Compound (CAS 1354962-68-7) Analog (CAS 1183150-96-0)
Molecular Weight 255.29 g/mol 255.29 g/mol
Benzodiazol Substituents 1-Cyclopropyl, 5-Fluoro 1-Methyl, 5-Fluoro
Aniline Substituents 2-Methyl, linked at benzodiazol 3-position 2-Methyl, linked at benzodiazol 5-position
Suppliers Ambeed, LGC Standards/TRC Hairui Chemical

Implications of Substituent Differences

The linkage position (3 vs.

Synthetic Accessibility :

  • The cyclopropyl substituent may require specialized synthetic routes (e.g., cyclopropanation reactions), whereas methyl groups are simpler to introduce .

Stability and Reactivity :

  • Cyclopropyl rings are prone to ring-opening under acidic or oxidative conditions, which could impact the compound’s stability compared to the methyl-substituted analog .

Biological Activity

3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline is a complex organic compound with potential biological applications. Its unique structure, characterized by a benzodiazole ring and a cyclopropyl group, suggests significant interactions with biological targets. This article reviews the compound's biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16FN3
  • Molecular Weight : 281.33 g/mol
  • CAS Number : 1354962-68-7

Biological Activity Overview

Recent studies have highlighted the compound's promising biological activities, particularly in the fields of oncology and microbiology. The following sections detail its antitumor and antimicrobial properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated the following:

Cell Line IC50 (μM) Assay Type
A5492.12 ± 0.212D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

These results indicate that the compound can inhibit cell proliferation effectively in two-dimensional (2D) assays, although the activity may vary in three-dimensional (3D) environments .

The precise mechanism by which this compound exerts its antitumor effects involves interactions with specific molecular targets within cancer cells. It is hypothesized that it may bind to DNA or proteins involved in cell cycle regulation, leading to apoptosis or cell cycle arrest. Further research is required to elucidate these pathways completely.

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The effectiveness against specific pathogens and the mechanism of action remain areas for further investigation.

Case Studies and Research Findings

A comprehensive analysis of related compounds has been conducted to assess their biological activities:

  • Benzimidazole Derivatives : A study on newly synthesized benzimidazole derivatives showed promising antitumor activity across multiple cancer cell lines, indicating a potential class effect that may extend to compounds like this compound .
  • Comparative Analysis : The compound's structural features were compared with similar benzodiazole derivatives, revealing unique attributes that could enhance its therapeutic index compared to other agents in the same class .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis typically involves three key steps:

  • Benzodiazole Core Formation : Condensation of 5-fluoro-1,2-phenylenediamine derivatives with a cyclopropane-containing carbonyl precursor under acidic conditions (e.g., polyphosphoric acid or Na₂S₂O₅ in DMF) .
  • Cyclopropane Introduction : Cyclopropanation via [2+1] cycloaddition using diethylzinc and diiodomethane, ensuring steric control to avoid side products .
  • Aniline Functionalization : Coupling the benzodiazole intermediate with 2-methylaniline via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
    • Critical Conditions : Temperature control (<100°C for cyclopropanation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; benzodiazole aromatic protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 337.12) and isotopic patterns .
  • X-ray Crystallography : Single-crystal XRD using SHELX software for refinement (space group P2₁/c, R-factor <0.05) to resolve ambiguities in stereochemistry .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodiazole core .
  • Moisture Sensitivity : Use anhydrous solvents (e.g., THF, DMF) during synthesis; store with molecular sieves .
  • Oxidative Stability : Monitor for quinone formation (UV-Vis absorbance at 400–500 nm) under aerobic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer :

  • Purity Verification : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., FOXO1 inhibition studies at 10 µM concentration, 37°C, pH 7.4) to isolate variables .
  • Meta-Analysis : Compare solvent systems (DMSO vs. saline) and cell lines (HEK293 vs. HepG2) to identify confounding factors .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets like FOXO1?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with FOXO1 PDB 3COA to map hydrogen bonds between the benzodiazole NH and Arg249 .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess cyclopropyl group stability in hydrophobic pockets .
  • QSAR Modeling : Correlate substituent electronegativity (fluoro, cyclopropyl) with IC₅₀ values using MLR analysis .

Q. How can analytical methods be optimized to quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 10 min) .
  • Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via MRM transitions (e.g., m/z 337→154 for parent ion; m/z 321→138 for de-fluorinated byproduct) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
3-(1-cyclopropyl-5-fluoro-1H-1,3-benzodiazol-2-yl)-2-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.